![molecular formula C10H14N4O B2781426 5,5-dimethyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one CAS No. 696657-58-6](/img/structure/B2781426.png)
5,5-dimethyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one
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Overview
Description
1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in several studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is confirmed by various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group are common and well known .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various spectroscopic techniques .Scientific Research Applications
Anticancer Properties
5,5-dimethyl-3-[(1H-1,2,4-triazol-3-yl)amino]cyclohex-2-en-1-one: has shown promise as an anticancer agent. Researchers have synthesized several novel 1,2,4-triazole derivatives, including this compound, and evaluated their cytotoxic activities against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity at concentrations lower than 12 μM against the Hela cell line . Further studies are needed to explore its mechanism of action and potential clinical applications.
Energetic Materials
Interestingly, some 1,2,4-triazole derivatives exhibit thermally robust properties and can serve as energetic materials. While specific studies on this compound are limited, the broader class of 1,2,4-triazoles has shown promise in this regard. These materials are insensitive and may find applications as metal-free detonating substances .
Coordination Polymers
In the realm of coordination chemistry, 1,2,4-triazole derivatives play a crucial role. Researchers have explored the assembly of coordination polymers (CPs) using in situ hydrolysis reactions. For instance, CPs based on in situ formed 3,5-di(1H-1,2,4-triazol-1-yl)benzoic acid (HDTBA) have been investigated. The versatility of these derivatives makes them valuable for constructing novel CPs with diverse properties .
Synthetic Strategies
Synthesis of 1,2,4-triazole-containing scaffolds is an active area of research. Various methods have been developed to access these compounds. For instance, a one-pot reaction involving 3-amino-1H-1,2,4-triazole, dimethyl acetylenedicarboxylate (DMAD), and aryl aldehydes has been reported. Silica sodium carbonate (SSC) serves as a solid base catalyst in this process, leading to the synthesis of dimethyl 4,5-dihydro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-dicarboxylates .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5,5-dimethyl-3-(1H-1,2,4-triazol-5-ylamino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-10(2)4-7(3-8(15)5-10)13-9-11-6-12-14-9/h3,6H,4-5H2,1-2H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXYNMYHIFRMBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=NC=NN2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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